molecular formula C4H12Cl2Si2 B8392812 (Trimethylsilylmethyl)dichlorosilane

(Trimethylsilylmethyl)dichlorosilane

Cat. No.: B8392812
M. Wt: 187.21 g/mol
InChI Key: LZJINVYTYPELPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trimethylsilylmethyl)dichlorosilane is an organosilicon compound with the molecular formula C₄H₁₁Cl₂Si₂. Its structure consists of a silicon atom bonded to two chlorine atoms and a trimethylsilylmethyl group (–CH₂Si(CH₃)₃). For instance, Grignard reactions involving trimethylsilylmethyl magnesium halides reacting with silicon chlorides (e.g., methyltrichlorosilane or dichlorosilane) are plausible synthetic routes, as seen in the preparation of phenylethynyl methyl dichlorosilane (Evidences 4, 9).

The trimethylsilyl group introduces significant steric hindrance, which may influence reactivity compared to simpler dichlorosilanes.

Properties

Molecular Formula

C4H12Cl2Si2

Molecular Weight

187.21 g/mol

IUPAC Name

dichlorosilylmethyl(trimethyl)silane

InChI

InChI=1S/C4H12Cl2Si2/c1-8(2,3)4-7(5)6/h7H,4H2,1-3H3

InChI Key

LZJINVYTYPELPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C[SiH](Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Dichlorosilane Derivatives

Compound Molecular Formula Physical State Synthesis Method Key Applications Hazards References
This compound C₄H₁₁Cl₂Si₂ Likely liquid Grignard reaction with methyltrichlorosilane (inferred) Organic synthesis, silylation agent Corrosive, moisture-sensitive
Dimethyl dichlorosilane C₂H₆Cl₂Si Liquid Direct synthesis from methyl chloride and silicon Silicone production Flammable, corrosive, pulmonary irritant
Phenylethynyl methyl dichlorosilane C₉H₇Cl₂Si Pale yellow solid Grignard reagent + methyltrichlorosilane High-temperature thermosets Exothermic reactivity, moisture-sensitive
(3-Cyanopropyl)methyldichlorosilane C₅H₉Cl₂NSi Liquid Not specified Specialty organosilicon compounds Releases HCl upon hydrolysis
(Dimethylamino)dichlorosilane (SiHCl₂(NMe₂)) C₂H₇Cl₂NSi Liquid Substitution of Cl with dimethylamino group Coordination chemistry studies Volatile, reactive with nucleophiles

Reactivity and Spectroscopic Behavior

  • Steric Effects : The bulky trimethylsilylmethyl group in this compound reduces electrophilicity at the silicon center compared to dimethyl dichlorosilane, which is more reactive toward nucleophiles (e.g., water, alcohols).
  • Spectroscopic Differences: Amino-substituted dichlorosilanes like SiHCl₂(NMe₂) exhibit distinct vibrational spectra in solid vs. liquid states due to dimerization (e.g., hydrogen bonding), whereas this compound’s spectra may reflect monomeric behavior influenced by steric shielding.
  • Hydrolysis Sensitivity : All dichlorosilanes react with moisture, but the rate varies. For example, dimethyl dichlorosilane hydrolyzes explosively, while bulkier derivatives like this compound may exhibit slower kinetics due to steric protection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.